molecular formula C24H24N2OS B5770697 N-(2-PHENYLETHYL)-2-{[(Z)-PHENYLMETHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-(2-PHENYLETHYL)-2-{[(Z)-PHENYLMETHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B5770697
M. Wt: 388.5 g/mol
InChI Key: HIADRAPBDHOMGG-ONUIUJJFSA-N
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Description

N-(2-PHENYLETHYL)-2-{[(Z)-PHENYLMETHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)-2-{[(Z)-PHENYLMETHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and benzene derivatives under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions, often using reagents like carbodiimides or acid chlorides.

    Addition of the Phenylethyl and Phenylmethylene Groups: These groups can be added through nucleophilic substitution or addition reactions, often under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENYLETHYL)-2-{[(Z)-PHENYLMETHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)-2-{[(Z)-PHENYLMETHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-carboxybenzothiophene share structural similarities.

    Phenylethylamines: Compounds such as phenylethylamine and its derivatives have similar phenylethyl groups.

    Carboxamides: Compounds like N-phenylacetamide and N-benzylacetamide have similar amide functionalities.

Uniqueness

N-(2-PHENYLETHYL)-2-{[(Z)-PHENYLMETHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of benzothiophene, phenylethyl, and phenylmethylene groups. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

2-[(Z)-benzylideneamino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-23(25-16-15-18-9-3-1-4-10-18)22-20-13-7-8-14-21(20)28-24(22)26-17-19-11-5-2-6-12-19/h1-6,9-12,17H,7-8,13-16H2,(H,25,27)/b26-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIADRAPBDHOMGG-ONUIUJJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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